molecular formula C8H8BrNO3 B13441696 Methyl 4-bromo-6-methoxynicotinate

Methyl 4-bromo-6-methoxynicotinate

Cat. No.: B13441696
M. Wt: 246.06 g/mol
InChI Key: XBLPNMRNGQBOLF-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-methoxynicotinate is an organic compound with the molecular formula C8H8BrNO3. It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 4-position and a methoxy group at the 6-position on the nicotinate ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-6-methoxynicotinate can be synthesized through several methods. One common approach involves the bromination of methyl 6-methoxynicotinate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-methoxynicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted nicotinates with various functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Methyl 4-bromo-6-methoxynicotinate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 4-bromo-6-methoxynicotinate involves its interaction with specific molecular targets. The bromine atom and methoxy group on the nicotinate ring can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The ester group allows for esterification and hydrolysis reactions, which are important in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-6-methoxynicotinate is unique due to the specific positioning of the bromine and methoxy groups on the nicotinate ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 4-bromo-6-methoxypyridine-3-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-12-7-3-6(9)5(4-10-7)8(11)13-2/h3-4H,1-2H3

InChI Key

XBLPNMRNGQBOLF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)Br)C(=O)OC

Origin of Product

United States

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